

Aztreonam-Avibactam: A Targeted Approach Against Metallo- β -Lactamase Producing Strains

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Compound of Interest

Compound Name: *Aztreonam Lysine*

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The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo- β -lactamases (MBLs), poses a significant global health threat. MBLs confer resistance to a broad spectrum of β -lactam antibiotics, including carbapenems, leaving limited therapeutic options. This guide provides a comprehensive overview of the mechanism, efficacy, and evaluation of aztreonam in combination with avibactam, a promising therapeutic strategy to combat these challenging pathogens.

Introduction: The Challenge of Metallo- β -Lactamases

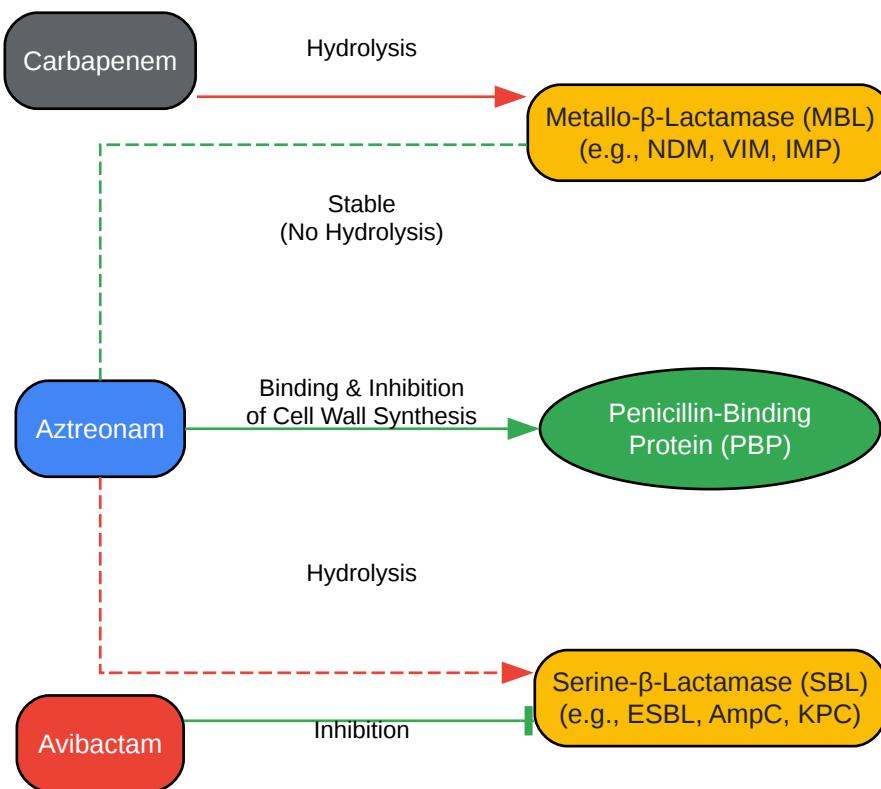
Metallo- β -lactamases are a diverse group of zinc-dependent enzymes that hydrolyze the amide bond in the β -lactam ring of penicillins, cephalosporins, and carbapenems, rendering them inactive.^[1] Unlike serine- β -lactamases, MBLs are not inhibited by clinically available β -lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam. The genes encoding MBLs are often located on mobile genetic elements, facilitating their rapid dissemination among clinically relevant bacteria. The most prevalent MBLs include the New Delhi metallo- β -lactamase (NDM), Verona integron-encoded metallo- β -lactamase (VIM), and imipenemase (IMP) types.

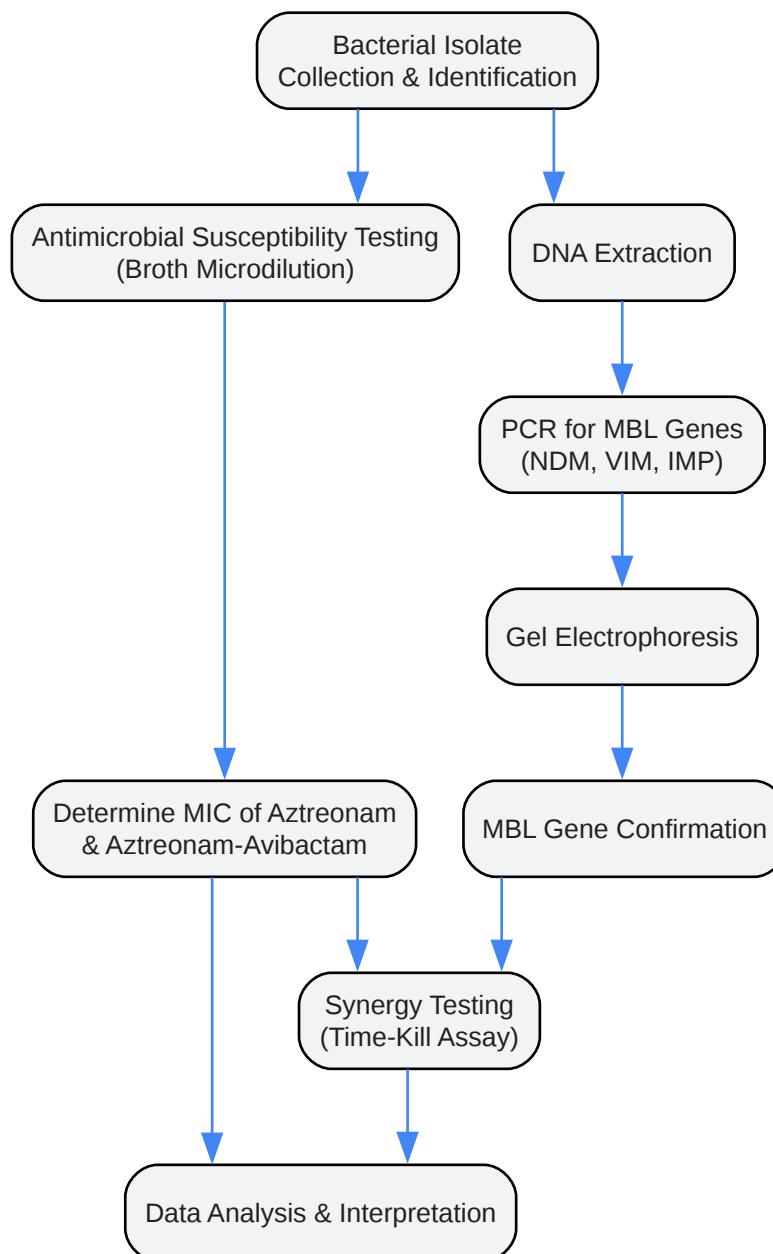
Mechanism of Action: A Synergistic Combination

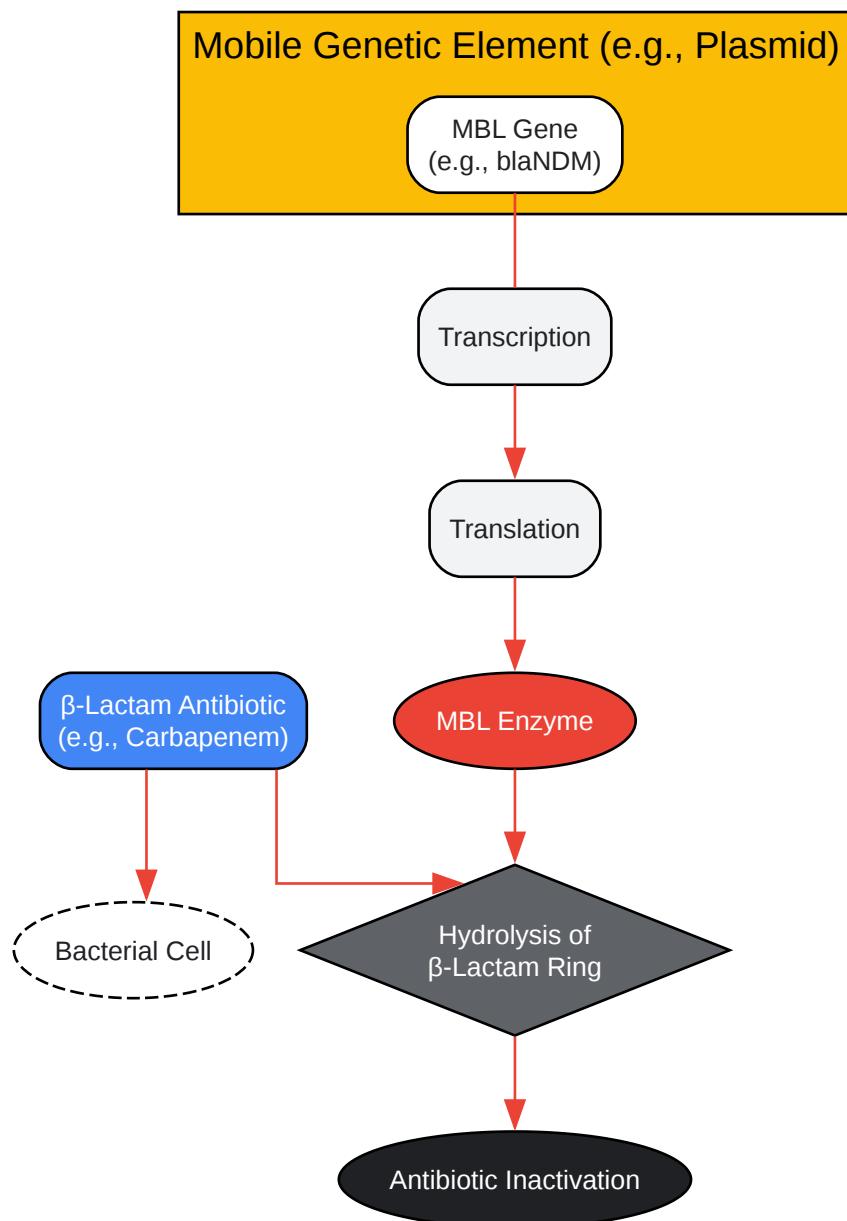
The combination of aztreonam and avibactam offers a targeted approach to overcome MBL-producing strains.

- Aztreonam, a monobactam antibiotic, is unique in its stability against hydrolysis by MBLs.[\[1\]](#) [\[2\]](#) However, its clinical utility against MBL-producing organisms is often compromised by the co-production of other β -lactamases, such as extended-spectrum β -lactamases (ESBLs) and AmpC β -lactamases, which can hydrolyze aztreonam.[\[1\]](#)[\[2\]](#)
- Avibactam is a non- β -lactam β -lactamase inhibitor that effectively neutralizes a wide range of serine- β -lactamases, including ESBLs, KPC, and AmpC enzymes.[\[1\]](#)[\[3\]](#) It does not inhibit MBLs.

By combining aztreonam with avibactam, the avibactam component protects aztreonam from degradation by co-produced serine- β -lactamases, allowing aztreonam to exert its bactericidal activity against MBL-producing pathogens.[\[3\]](#)[\[4\]](#)







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